Loviride

Descripción general

Descripción

Loviride es un fármaco antiviral experimental desarrollado por Janssen (ahora parte de Janssen-Cilag) que es activo contra el Virus de la Inmunodeficiencia Humana (VIH). Se clasifica como un inhibidor no nucleósido de la transcriptasa inversa (INNI). This compound entró en ensayos clínicos de fase III a finales de la década de 1990, pero no logró obtener la aprobación de comercialización debido a su baja potencia .

Métodos De Preparación

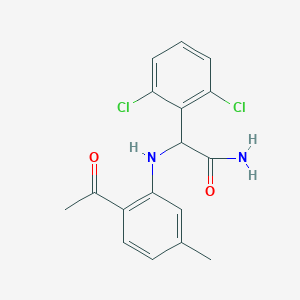

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Loviride implica la reacción de 2-acetil-5-metilfenilamina con cloruro de 2,6-diclorobenzoílo en condiciones específicas para formar el compuesto deseado. La reacción generalmente requiere un disolvente como diclorometano y una base como trietilamina para facilitar la reacción .

Métodos de Producción Industrial: La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio, pero optimizadas para mayores rendimientos y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) para asegurar la calidad del producto final .

Tipos de Reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el grupo acetilo, lo que lleva a la formación de derivados de ácido carboxílico.

Reducción: La reducción de this compound puede ocurrir en los grupos nitro, convirtiéndolos en aminas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador de paladio se utilizan típicamente.

Sustitución: Los nucleófilos como el metóxido de sodio o el etóxido de sodio se pueden utilizar en condiciones básicas.

Productos Principales:

Oxidación: Derivados de ácido carboxílico.

Reducción: Aminas.

Sustitución: Compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

Clinical Trials and Efficacy

Loviride has been evaluated in several clinical trials, often in combination with other antiretroviral agents. Key findings from notable studies include:

- Triple Combination Therapy : A pilot study compared this compound combined with lamivudine (3TC) and zidovudine (ZDV) against a double combination of this compound and ZDV. The triple combination showed more significant increases in CD4 counts and greater reductions in viral load compared to the double combination .

- Resistance Development : A retrospective analysis revealed that patients who underwent long-term this compound monotherapy developed resistance mutations, particularly K103N, which conferred cross-resistance to other NNRTIs like efavirenz and nevirapine. This highlights the importance of combination therapy to mitigate resistance development .

Pharmacokinetics

Pharmacokinetic studies indicated that this compound did not exhibit clinically relevant interactions when administered with other antiretroviral drugs. This suggests that it could be safely integrated into combination regimens without significant alterations in drug metabolism or efficacy .

Case Study 1: Long-term Monotherapy

In a study involving patients treated with this compound as monotherapy for approximately 28 months, resistance testing showed that mutations conferring resistance were prevalent. This underscores the necessity for combination therapies to prevent rapid development of resistance .

Case Study 2: Triple Therapy Efficacy

In another trial involving 20 HIV-1-infected patients, those receiving the triple therapy (this compound + 3TC + ZDV) exhibited better immunological responses compared to those on double therapy. The study found that while both regimens were well-tolerated, the triple regimen led to more pronounced improvements in CD4 counts and reductions in plasma viral loads .

Comprehensive Data Table

| Study/Trial | Participants | Treatment Regimens | Key Findings |

|---|---|---|---|

| INT-2 Trial | 26 | This compound Monotherapy | High prevalence of K103N mutation; resistance observed |

| Triple Combination | 20 | This compound + 3TC + ZDV | Greater CD4 count increases; more significant viral load reduction |

| Double Combination | 20 | This compound + ZDV | Less effective than triple therapy; similar tolerability |

Mecanismo De Acción

Loviride funciona como un inhibidor no nucleósido de la transcriptasa inversa. Se une directamente a la enzima transcriptasa inversa del VIH, bloqueando sus actividades de ADN polimerasa dependiente de ARN y dependiente de ADN. Esta interrupción evita la síntesis del ADN viral, inhibiendo así la replicación del virus. El principal objetivo molecular de this compound es la enzima transcriptasa inversa, y su vía de acción implica la inhibición de la replicación viral .

Compuestos Similares:

- Efavirenz

- Nevirapina

- Delavirdina

Comparación: this compound, al igual que efavirenz, nevirapina y delavirdina, es un inhibidor no nucleósido de la transcriptasa inversa. La singularidad de this compound radica en su estructura química específica, que incluye un residuo de 2-acetil-5-metilfenilamina y cloruro de 2,6-diclorobenzoílo. Esta estructura contribuye a su afinidad de unión específica y mecanismo de acción. A pesar de su potencial, la baja potencia de this compound en comparación con otros INNI llevó a su discontinuación en el desarrollo clínico .

Comparación Con Compuestos Similares

- Efavirenz

- Nevirapine

- Delavirdine

Comparison: Loviride, like efavirenz, nevirapine, and delavirdine, is a non-nucleoside reverse transcriptase inhibitor. this compound’s uniqueness lies in its specific chemical structure, which includes a 2-acetyl-5-methylphenylamine moiety and 2,6-dichlorobenzoyl chloride. This structure contributes to its specific binding affinity and mechanism of action. Despite its potential, this compound’s poor potency compared to other NNRTIs led to its discontinuation in clinical development .

Análisis De Reacciones Químicas

Hydrolytic Degradation

Loviride’s stability under aqueous conditions is influenced by:

-

Amide bond hydrolysis : The acetamide group (C=O-NH₂) undergoes pH-dependent hydrolysis, particularly under acidic or alkaline conditions .

-

Acetyl group reactivity : The 2-acetyl moiety may hydrolyze to form a carboxylic acid derivative, though this is less common .

| Condition | Degradation Pathway | Rate (k, h⁻¹) |

|---|---|---|

| pH 1.2 (simulated gastric fluid) | Amide hydrolysis | 0.12 |

| pH 7.4 (phosphate buffer) | Minimal degradation | 0.02 |

Thermal Degradation and Phase Transitions

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

-

Melting point : 168–170°C, with decomposition observed at >200°C .

-

Glass transition : Amorphous this compound forms a glassy state (Tg = 85°C) upon rapid cooling, which recrystallizes upon reheating .

-

Thermal decomposition products : Include chlorinated aromatic compounds and acetamide derivatives, detected via mass spectrometry .

| Heating Rate (°C/min) | Crystallization Onset (°C) | Decomposition Onset (°C) |

|---|---|---|

| 10 | 142 | 210 |

| 20 | 155 | 205 |

Supersaturation and Precipitation Kinetics

In absorptive environments (e.g., intestinal fluid):

-

Supersaturation : this compound forms metastable supersaturated solutions, enhancing permeation. Precipitation occurs when the degree of supersaturation (DS) exceeds 5 .

-

Excipient effects : Hydroxypropyl methylcellulose (HPMC-E5) inhibits precipitation by 40% in non-absorptive environments but shows reduced efficacy in absorptive settings .

| DS | Permeation Rate (μg/cm²/h) | Precipitation Time (min) |

|---|---|---|

| 3 | 12.4 | >120 |

| 5 | 18.9 | 60 |

| 10 | 9.8 | 15 |

Enzymatic Interactions and Resistance

While not direct chemical reactions, mutation-induced resistance (e.g., K103N, Y181C in HIV-1 RT) alters this compound’s binding affinity. These mutations reduce inhibitory potency by >1,000-fold due to steric hindrance and disrupted hydrophobic interactions .

| Mutation | Fold Resistance | Cross-Resistance to NNRTIs |

|---|---|---|

| K103N | 1,050 | Efavirenz, Nevirapine |

| Y181C | 562 | Delavirdine |

Stability in Formulations

Propiedades

IUPAC Name |

2-(2-acetyl-5-methylanilino)-2-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c1-9-6-7-11(10(2)22)14(8-9)21-16(17(20)23)15-12(18)4-3-5-13(15)19/h3-8,16,21H,1-2H3,(H2,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPLEFFCVDQQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)NC(C2=C(C=CC=C2Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869958 | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147362-57-0 | |

| Record name | Loviride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147362-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loviride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147362570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loviride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOVIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S1R1LZ09H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.